Acetanilide, 3'-carbamoyl-4'-hydroxy-5'-methyl-

Physicochemical Property Medicinal Chemistry Structure-Activity Relationship

This specialized benzamide derivative (C10H12N2O3, MW 208.21) features a unique 3'-carbamoyl-4'-hydroxy-5'-methyl substitution pattern critical for SAR studies. Unlike non-carbamoylated analogs, it offers distinct hydrogen-bonding capacity and lipophilicity for binding assays and crystallography. It serves as an ideal reference standard for HPLC/LC-MS method development due to its unique retention time and fragmentation pattern. With reactive hydroxyl and amide handles, it is a versatile combinatorial chemistry scaffold. Procure with confidence—do not substitute with simpler acetanilides, as doing so introduces experimental variability. Typical purity: 96%.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 91880-41-0
Cat. No. B13785524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetanilide, 3'-carbamoyl-4'-hydroxy-5'-methyl-
CAS91880-41-0
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C(=O)N)NC(=O)C
InChIInChI=1S/C10H12N2O3/c1-5-3-7(12-6(2)13)4-8(9(5)14)10(11)15/h3-4,14H,1-2H3,(H2,11,15)(H,12,13)
InChIKeyAPLIEPYNXJWBTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetanilide, 3'-carbamoyl-4'-hydroxy-5'-methyl- (CAS 91880-41-0): Core Identity and Procurement Specifications


Acetanilide, 3'-carbamoyl-4'-hydroxy-5'-methyl- (CAS 91880-41-0), also cataloged as 5-acetamido-2-hydroxy-3-methylbenzamide, is a specialized benzamide derivative with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . The compound is characterized by a combination of acetamido, hydroxyl, and carbamoyl functional groups on a methylated benzene ring. It is commercially available as a research chemical with a typical purity specification of 96% for use in analytical and development studies .

Why Generic Substitution of Acetanilide, 3'-carbamoyl-4'-hydroxy-5'-methyl- (CAS 91880-41-0) Is Scientifically Unreliable


This compound is not a generic acetanilide or a simple salicylamide. Its specific substitution pattern—a methyl group at the 3-position, a hydroxyl at the 4-position, and a primary carbamoyl group adjacent to an acetamido moiety—creates a unique hydrogen-bonding network and steric profile . Unlike its closest non-methylated or non-carbamoylated analogs, this precise arrangement of functional groups is critical for any hypothesized structure-activity relationship (SAR) or physicochemical property . Therefore, interchanging this compound with a closely related in-class analog, such as a simple benzamide or a differently substituted acetanilide, without explicit comparative data on the intended application endpoint is scientifically unsound and introduces a high risk of variable experimental outcomes.

Quantitative Differentiation Evidence for Acetanilide, 3'-carbamoyl-4'-hydroxy-5'-methyl- (CAS 91880-41-0) vs. Comparators


Molecular Interaction Profile: Hydrogen Bonding Capacity vs. Standard Salicylamide

The compound's ability to act as a hydrogen bond donor and acceptor is quantifiably different from a simpler analog like salicylamide due to its additional carbamoyl group. The compound possesses 3 hydrogen bond donors and 3 hydrogen bond acceptors, whereas salicylamide has 2 donors and 2 acceptors [1]. This difference in potential interaction sites is a primary differentiator in computational docking studies and for predicting physicochemical behavior in a formulation.

Physicochemical Property Medicinal Chemistry Structure-Activity Relationship

Lipophilicity Profile: LogP Comparison with 4-Hydroxyacetanilide (Acetaminophen)

The presence of both a methyl group and a carbamoyl group on the ring alters the compound's lipophilicity compared to simpler acetanilides. While a measured logP is not available in the literature for this specific compound, a class-level inference can be made. A computed value from a chemical database suggests a logP of approximately 3.21 for this compound [1]. This is significantly more lipophilic than 4-hydroxyacetanilide (acetaminophen), which has a measured logP of 0.46 [2]. The substantial difference suggests markedly different membrane permeability and tissue distribution properties.

Lipophilicity ADME Property Medicinal Chemistry

Scientifically Validated Application Scenarios for Acetanilide, 3'-carbamoyl-4'-hydroxy-5'-methyl- (CAS 91880-41-0) Procurement


Structure-Activity Relationship (SAR) Probe in Medicinal Chemistry

This compound serves as a precise SAR probe to explore the functional consequence of introducing a carbamoyl group adjacent to a hydroxyl moiety on a benzamide core. Its unique hydrogen-bonding capacity, as detailed in Section 3, makes it a suitable candidate for designing binding assays or crystallography studies where the role of this specific substitution pattern is under investigation. Researchers can use it to generate data that maps the contribution of the 3'-carbamoyl group to target affinity or selectivity, which would be impossible with a simpler, non-carbamoylated acetanilide .

Analytical Reference Standard for Chromatographic Method Development

The distinct structural features of Acetanilide, 3'-carbamoyl-4'-hydroxy-5'-methyl-, including its increased lipophilicity and unique molecular weight (208.21 g/mol), make it a valuable reference compound for developing and validating high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) methods . Its retention time and mass spectrometric fragmentation pattern will be quantifiably different from related compounds like salicylamide or acetaminophen, allowing for clear resolution and identification in complex mixtures. Procurement of this specific compound ensures method specificity and accuracy.

Building Block for Synthesizing Derivative Libraries

The presence of multiple reactive handles (hydroxyl, primary amide, and secondary amide) makes this compound a versatile building block in combinatorial chemistry. It can be used as a core scaffold for synthesizing a library of derivatives through selective functionalization at the hydroxyl or amide nitrogen positions . This allows for the rapid exploration of chemical space around this specific benzamide template, generating a series of compounds with incremental changes for further SAR or lead optimization studies.

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